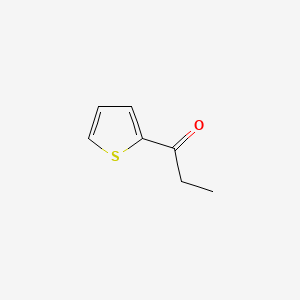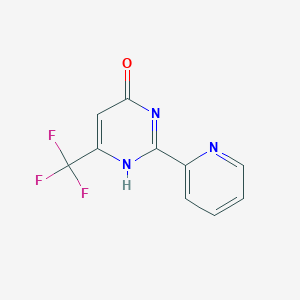
2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one is a heterocyclic compound that features a pyridine ring and a pyrimidine ring, both of which are important scaffolds in medicinal chemistry. The trifluoromethyl group at the 6-position of the pyrimidine ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one typically involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with picolinimidamide hydrochloride in ethanol. The reaction is carried out at room temperature with triethylamine as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable organic synthesis techniques that ensure high yield and purity. The use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact .
化学反应分析
Types of Reactions
2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidinone to pyrimidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyrimidine and pyridine derivatives, which can be further utilized in medicinal chemistry .
科学研究应用
2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated for its anti-fibrotic and anti-tubercular activities.
作用机制
The mechanism of action of 2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, its anti-fibrotic activity is attributed to the inhibition of prolyl-4-hydroxylase, which leads to reduced collagen synthesis. In the context of anti-tubercular activity, the compound disrupts the cell wall synthesis of Mycobacterium tuberculosis, leading to bacterial cell death .
相似化合物的比较
Similar Compounds
2-(pyridin-2-yl)-1H-pyrimidin-4-one: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.
6-(trifluoromethyl)-1H-pyrimidin-4-one: Lacks the pyridine ring, affecting its biological activity.
2-(pyridin-2-yl)-6-(methyl)-1H-pyrimidin-4-one: The methyl group instead of trifluoromethyl alters its metabolic stability.
Uniqueness
The presence of both the pyridine and pyrimidine rings, along with the trifluoromethyl group, makes 2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one unique. This combination enhances its lipophilicity, metabolic stability, and biological activity, making it a promising candidate for various applications in medicinal chemistry .
属性
IUPAC Name |
2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O/c11-10(12,13)7-5-8(17)16-9(15-7)6-3-1-2-4-14-6/h1-5H,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQQQWUVWWVDCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=O)C=C(N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C2=NC(=O)C=C(N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
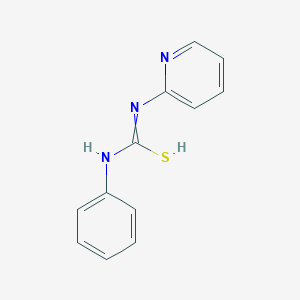
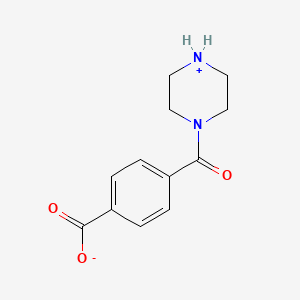
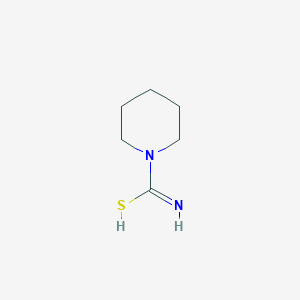
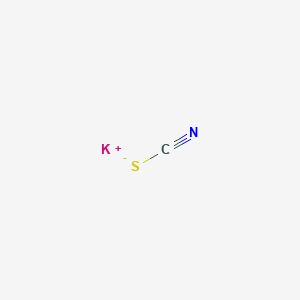
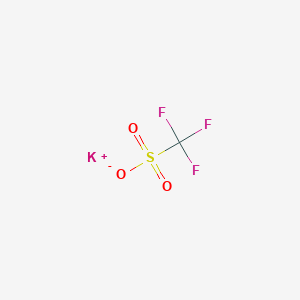
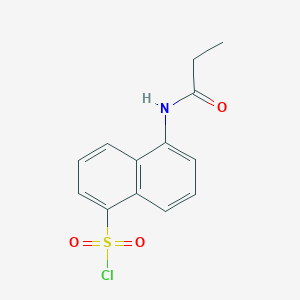
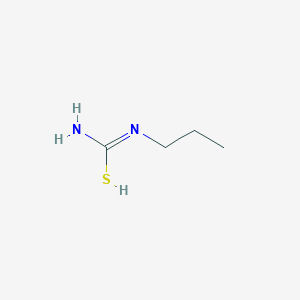
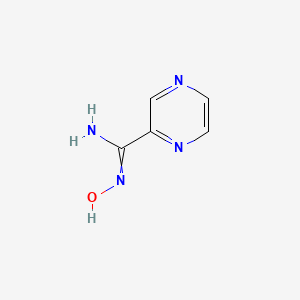
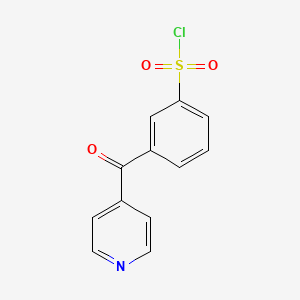
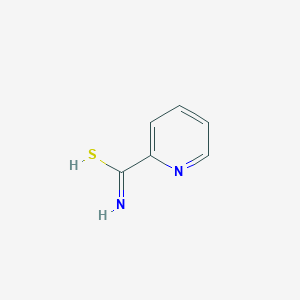
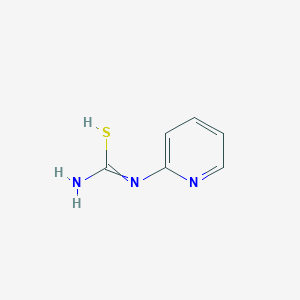
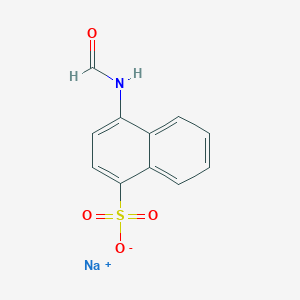
![1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7724651.png)
